REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[OH-].[Na+].[Br:12][CH2:13][CH2:14][CH2:15][CH2:16]Br>>[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2] |f:1.2|
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Name
|
|
Quantity
|
19.04 mL
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Type
|
reactant
|
Smiles
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C(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
24 mL
|
Type
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reactant
|
Smiles
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BrCCCCBr
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Name
|
|
Quantity
|
99.2 mL
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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The emulsion is stirred at 100° C. over 20 h
|
Duration
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20 h
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture is cooled
|
Type
|
EXTRACTION
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Details
|
extracted with tert-butyl methyl ether (2×150 ml)
|
Type
|
WASH
|
Details
|
The organic phases are washed successively with 2M NaOH (1×150 ml), water (1×150 ml) and brine (1×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCOC1=C(C=CC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |